4-[Amino(cyclopropyl)methyl]-2-chlorophenol
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Overview
Description
4-[Amino(cyclopropyl)methyl]-2-chlorophenol is an organic compound with the molecular formula C10H12ClNO This compound features a phenol group substituted with an amino group attached to a cyclopropylmethyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Amino(cyclopropyl)methyl]-2-chlorophenol can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorophenol with cyclopropylmethylamine under suitable conditions. The reaction typically requires a catalyst and may be carried out in the presence of a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-[Amino(cyclopropyl)methyl]-2-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Corresponding amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-[Amino(cyclopropyl)methyl]-2-chlorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[Amino(cyclopropyl)methyl]-2-chlorophenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form covalent bonds with enzymes or receptors. The cyclopropylmethyl group may influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-[Amino(cyclopropyl)methyl]-2-bromophenol: Similar structure but with a bromine atom instead of chlorine.
4-[Amino(cyclopropyl)methyl]-2-fluorophenol: Similar structure but with a fluorine atom instead of chlorine.
4-[Amino(cyclopropyl)methyl]-2-iodophenol: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
4-[Amino(cyclopropyl)methyl]-2-chlorophenol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to its halogen-substituted analogs
Properties
Molecular Formula |
C10H12ClNO |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
4-[amino(cyclopropyl)methyl]-2-chlorophenol |
InChI |
InChI=1S/C10H12ClNO/c11-8-5-7(3-4-9(8)13)10(12)6-1-2-6/h3-6,10,13H,1-2,12H2 |
InChI Key |
DOGMMXKTHZYPJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC(=C(C=C2)O)Cl)N |
Origin of Product |
United States |
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